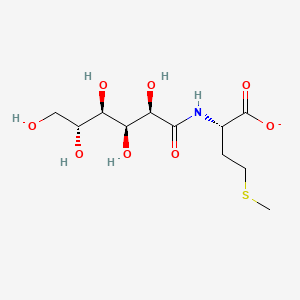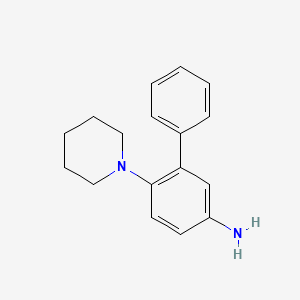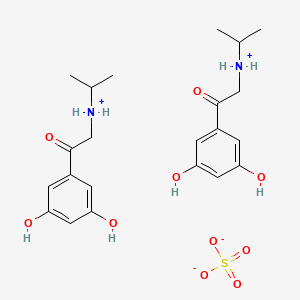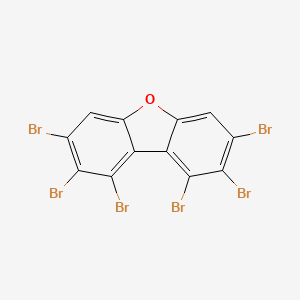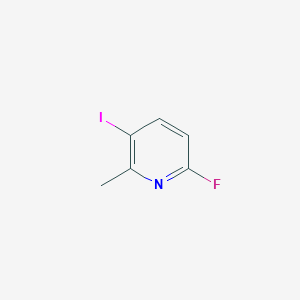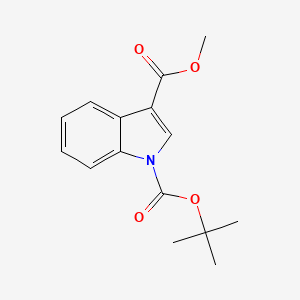
1-叔丁基-3-甲基-1H-吲哚-1,3-二羧酸酯
概述
描述
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .
科学研究应用
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate has several applications in scientific research:
安全和危害
未来方向
作用机制
- Indole derivatives, including this compound, often exhibit diverse biological activities due to their structural versatility . These activities may involve interactions with proteins, enzymes, or receptors.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds and peptide bonds, respectively . The nature of these interactions involves the binding of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate change over time due to its stability and degradation properties . This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is effective without causing harm.
Metabolic Pathways
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is crucial for its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
The synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate typically involves the reaction of indole derivatives with tert-butyl and methyl groups under specific conditions. One common method includes the use of tert-butyl chloroformate and methyl indole-3-carboxylate as starting materials . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
相似化合物的比较
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate can be compared with other indole derivatives such as:
1H-indole-3-carboxylic acid: This compound lacks the tert-butyl and methyl groups, making it less bulky and potentially less selective in its biological activity.
The uniqueness of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZQOSRBMJMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652374 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-26-2 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


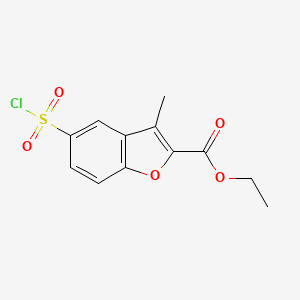
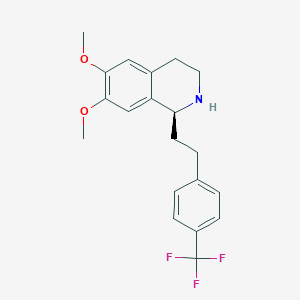

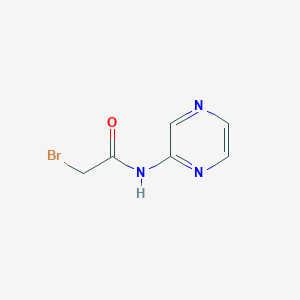
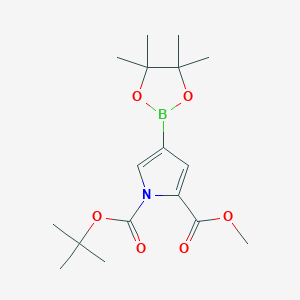
![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)
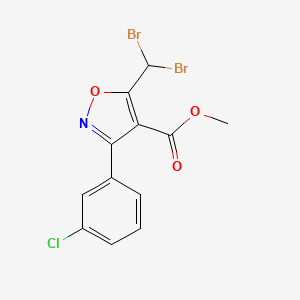
![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)
